molecular formula C6H10I2O2 B13656153 trans-2,6-Bis(iodomethyl)-1,4-dioxane CAS No. 6962-99-8

trans-2,6-Bis(iodomethyl)-1,4-dioxane

Cat. No.: B13656153
CAS No.: 6962-99-8
M. Wt: 367.95 g/mol
InChI Key: UYISQIRJYDOWOR-UHFFFAOYSA-N
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Description

trans-2,6-Bis(iodomethyl)-1,4-dioxane: is an organic compound characterized by the presence of two iodomethyl groups attached to a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,6-Bis(iodomethyl)-1,4-dioxane typically involves the reaction of 1,4-dioxane with iodomethane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 1,4-dioxane, followed by the addition of iodomethane to introduce the iodomethyl groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodomethane.

Chemical Reactions Analysis

Types of Reactions: trans-2,6-Bis(iodomethyl)-1,4-dioxane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The iodomethyl groups can be reduced to form methyl groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include azido or thiocyanato derivatives of 1,4-dioxane.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

    Reduction Reactions: The major product is 2,6-dimethyl-1,4-dioxane.

Scientific Research Applications

Chemistry: trans-2,6-Bis(iodomethyl)-1,4-dioxane is used as a building block in organic synthesis

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which trans-2,6-Bis(iodomethyl)-1,4-dioxane exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the iodomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes that introduce new functional groups.

Comparison with Similar Compounds

    2,6-Dibromo-1,4-dioxane: Similar in structure but with bromine atoms instead of iodine.

    2,6-Dichloro-1,4-dioxane: Contains chlorine atoms instead of iodine.

    2,6-Dimethyl-1,4-dioxane: Lacks halogen atoms, with methyl groups instead.

Uniqueness: trans-2,6-Bis(iodomethyl)-1,4-dioxane is unique due to the presence of iodomethyl groups, which are more reactive than their bromine or chlorine counterparts

Properties

CAS No.

6962-99-8

Molecular Formula

C6H10I2O2

Molecular Weight

367.95 g/mol

IUPAC Name

2,6-bis(iodomethyl)-1,4-dioxane

InChI

InChI=1S/C6H10I2O2/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2

InChI Key

UYISQIRJYDOWOR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(CO1)CI)CI

Origin of Product

United States

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